Ethyl 2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]acetate
Description
Properties
IUPAC Name |
ethyl 2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrNO3/c1-2-29-25(28)16-30-20-11-8-18(9-12-20)24-15-21(17-6-4-3-5-7-17)22-14-19(26)10-13-23(22)27-24/h3-15H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFUOROTLIJODS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Bromination: The quinoline core is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Phenyl Substitution: The brominated quinoline is reacted with a phenylboronic acid derivative in the presence of a palladium catalyst through a Suzuki-Miyaura coupling reaction to introduce the phenyl group.
Phenoxy Linkage Formation: The resulting compound is then reacted with 4-hydroxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the phenoxy linkage.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: The bromine atom in the quinoline ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various nucleophiles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its quinoline core.
Medicine: Explored for its potential therapeutic applications in treating infectious diseases and cancer.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]acetate involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound may inhibit specific enzymes involved in cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Quinoline Derivatives
Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate
- Key Differences : Replaces the 6-bromo group with a methyl substituent.
- Impact : The methyl group reduces molecular weight (397.5 g/mol vs. ~453.3 g/mol for the bromo analog) and increases lipophilicity (XLogP3: 6.1) compared to the bromo-substituted compound. This substitution may enhance membrane permeability but reduce electronic interactions in target binding .
Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate
- Key Differences: Features a 4-oxo group and a 2-methyl substituent on the quinoline core.
- The molecular weight (338.18 g/mol) is significantly lower than the target compound, likely due to the absence of the phenylphenoxyacetate moiety .
Phenoxyacetate Derivatives with Diverse Substituents
Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate
- Key Differences: Replaces the quinoline-phenyl system with a tetrazole ring.
- Impact: The tetrazole group enhances hydrogen-bonding capacity and metabolic stability, making it valuable in medicinal chemistry (e.g., angiotensin II receptor antagonists). Its lower molecular weight (262.25 g/mol) and higher polarity contrast with the bromoquinoline derivative .
Ethyl 2-[4-bromo-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate
- Key Differences: Contains a brominated phenyl ring with methoxy and methoxyimino groups.
- This compound’s molecular weight (356.18 g/mol) and substituent arrangement suggest utility in agrochemicals or coordination chemistry .
Trifluoromethyl-Substituted Analogs
Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate
- Key Differences : Features two trifluoromethyl groups on the phenyl ring.
- Impact : The strong electron-withdrawing effect of -CF₃ groups increases stability against metabolic degradation and enhances binding to hydrophobic pockets in proteins. Its similarity score (0.90) to the target compound suggests overlapping applications in pharmaceuticals or materials science .
Structural and Functional Analysis
Molecular Properties and Bioactivity
Biological Activity
Ethyl 2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C24H22BrN2O3
- Molecular Weight : 521.43 g/mol
- CAS Number : 394239-50-0
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with ethyl acetate in the presence of a suitable catalyst. The presence of the bromo and phenyl groups enhances its biological activity by influencing molecular interactions.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. Molecular docking studies have shown strong binding interactions with key enzymes involved in oxidative stress pathways, validating its potential as an antioxidant agent.
Anticancer Properties
Several studies have evaluated the anticancer activity of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of leukemia and lung cancer cells, as measured by the Sulforhodamine B (SRB) assay. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| CCRF-CEM (Leukemia) | 10 | SRB Assay |
| A549 (Lung Cancer) | 15 | SRB Assay |
Antibacterial and Antifungal Activity
In addition to its anticancer properties, this compound has been evaluated for antibacterial and antifungal activities. Preliminary results suggest that it exhibits moderate inhibitory effects against various bacterial strains and fungi, indicating its potential as a therapeutic agent in infectious diseases.
Case Studies
-
Case Study on Antioxidant Activity :
- A study conducted by EvitaChem demonstrated that this compound showed significant antioxidant activity with a binding energy indicating strong interactions with reactive oxygen species (ROS).
- Anticancer Efficacy :
Q & A
Q. What are the standard synthetic routes for Ethyl 2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]acetate, and how can purity be optimized?
The compound is typically synthesized via nucleophilic substitution. A phenol derivative (e.g., 4-(6-bromo-4-phenylquinolin-2-yl)phenol) reacts with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like acetone or DMF . Key steps include:
- Reaction Monitoring : Thin-layer chromatography (TLC) to track progress.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity.
- Yield Optimization : Adjusting molar ratios (1:1.2 phenol:ethyl bromoacetate) and reflux time (12–24 hrs).
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic protons (δ 7.2–8.5 ppm), ester carbonyl (δ 170–175 ppm), and bromine-induced deshielding .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]⁺) and isotopic patterns (bromine’s ¹:¹ peak ratio).
- X-ray Crystallography : To resolve 3D conformation and intermolecular interactions (e.g., halogen bonding from bromine) .
Q. What primary biological activities have been reported for this compound?
Quinoline-based analogs exhibit antimicrobial, anticancer, and enzyme inhibitory activities. For example:
- Anticancer : Bromine enhances cytotoxicity by stabilizing DNA intercalation .
- Antimicrobial : Phenoxyacetate moieties disrupt bacterial membrane integrity .
- Enzyme Targets : Inhibition of kinases or cytochrome P450 isoforms via quinoline-metal coordination .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., bromine, phenyl) influence reactivity in cross-coupling reactions?
- Bromine : Acts as a directing group in Suzuki-Miyaura couplings (e.g., with arylboronic acids), leveraging Pd-catalyzed C–Br bond activation .
- Phenyl Group : Electron-donating effects stabilize quinoline’s π-system, altering regioselectivity in electrophilic substitutions (e.g., nitration) .
- Methodological Insight : DFT calculations (B3LYP/6-31G*) predict charge distribution and reactive sites .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Substituent Variations :
- Bromine → Chlorine : Reduces steric hindrance but lowers electrophilicity .
- Phenoxy → Thiophenoxy : Enhances lipophilicity and membrane permeability .
- Biological Assays : IC₅₀ comparisons in cancer cell lines (e.g., MCF-7 vs. HEK293) to quantify SAR trends .
Q. What computational tools are effective for predicting binding modes with biological targets?
- Molecular Docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase) using the quinoline core as an anchor .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?
- Standardized Assays : Use identical cell lines (e.g., HepG2) and protocols (MTT vs. resazurin) to minimize variability .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate) to identify outliers .
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
- Byproduct Formation : Optimize stoichiometry and solvent choice (e.g., DMF → THF) to reduce ester hydrolysis .
- Purification Bottlenecks : Switch from column chromatography to fractional crystallization for large batches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
